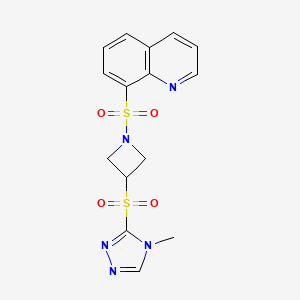

![molecular formula C16H19N3O4S B2935959 2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide CAS No. 869346-89-4](/img/structure/B2935959.png)

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

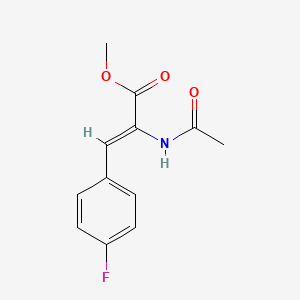

The compound “2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. It also contains a 1,3-benzodioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules .

Aplicaciones Científicas De Investigación

Antiprotozoal Activity

Research has shown that derivatives similar to 2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide exhibit significant antiprotozoal activity. Specifically, a series of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, even surpassing the efficacy of metronidazole, a standard drug used against these parasites (Pérez‐Villanueva et al., 2013).

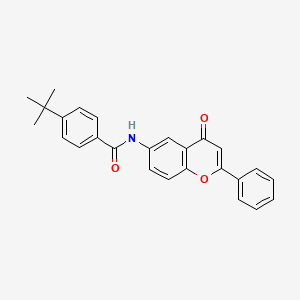

Antimicrobial and Antioxidant Agents

Compounds with a structure similar to the chemical have also been synthesized to explore their potential as antimicrobial and antioxidant agents. For instance, benzodiazepines bearing benzimidazole/benzothiazole and indole moieties were designed and synthesized, showing significant antimicrobial activity against various bacterial and fungal strains, along with notable antioxidant properties. This highlights the compound's relevance in developing new therapeutic agents with dual functions (Naraboli & Biradar, 2017).

Anticonvulsant Activity

Additionally, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their anticonvulsant activity. The study identified compounds with significant efficacy against seizures induced by maximal electroshock, indicating the potential application of such compounds in treating epilepsy or related neurological conditions (Aktürk et al., 2002).

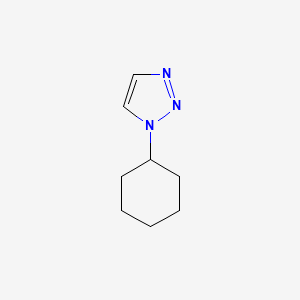

Anthelmintic Activity

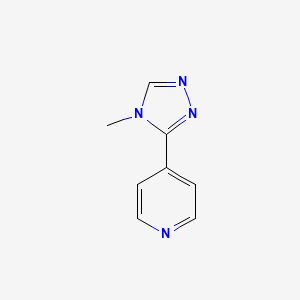

Research into novel synthesized 1,2,4-triazole moiety clubbed with the benzimidazole ring has shown good anthelmintic activity against Pheretima posthumous, compared with standard drugs like Albendazole and Piperazine. This suggests potential applications of such compounds in developing new anthelmintic drugs (Kumar & Sahoo, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-21-7-5-17-15(20)10-24-16-18-4-6-19(16)9-12-2-3-13-14(8-12)23-11-22-13/h2-4,6,8H,5,7,9-11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIGEGINNWOTGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CSC1=NC=CN1CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2935876.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2935878.png)

![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methylphenyl)butanamide](/img/structure/B2935881.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide](/img/structure/B2935888.png)

![1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid](/img/structure/B2935895.png)

![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-methoxyphenyl)methanone](/img/structure/B2935898.png)